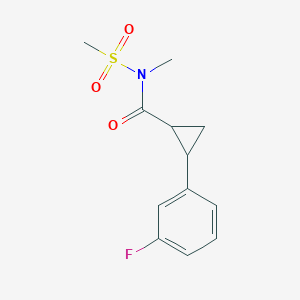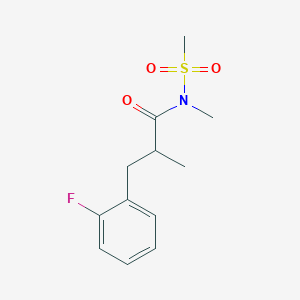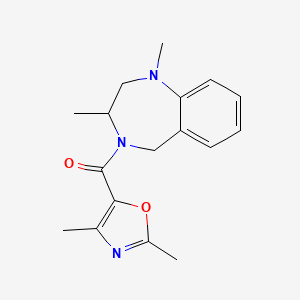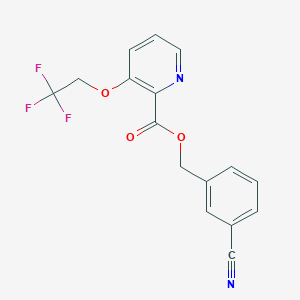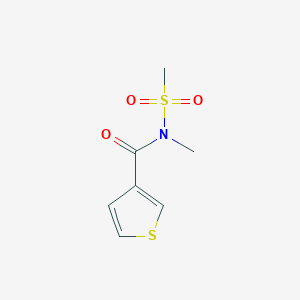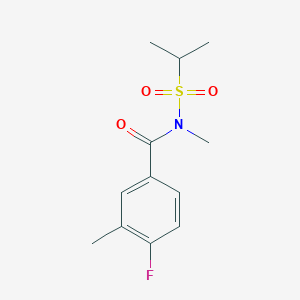
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide, also known as CMS, is a chemical compound that has been extensively studied for its potential use in scientific research. CMS is a derivative of sulfonylurea, a class of drugs that are commonly used to treat diabetes. However, CMS has been found to have unique properties that make it a promising candidate for research in various fields.
Mécanisme D'action
The exact mechanism of action of 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide is not yet fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This may explain its potential anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the production of cytokines, which are involved in inflammation. In addition, this compound has been shown to have neuroprotective effects in animal models of neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide in lab experiments is its relatively low toxicity compared to other compounds that have similar properties. This compound has also been found to be stable under a wide range of conditions, making it easier to work with in the lab. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide. One area of interest is in developing more efficient synthesis methods to produce larger quantities of this compound. Another area of research is in studying the potential use of this compound in combination with other compounds for cancer treatment. Additionally, more studies are needed to fully understand the mechanism of action of this compound and to identify its potential uses in other areas of research.
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its unique properties make it a valuable tool for researchers in the fields of cancer treatment, inflammation, and neuroprotection. Further research is needed to fully understand the potential of this compound and to identify other areas where it may be useful.
Méthodes De Synthèse
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide can be synthesized using a multistep process that involves the reaction of cyclohexenone with methylsulfonyl chloride, followed by the reaction of the resulting product with N-methylacetamide. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use in treating inflammation and autoimmune diseases.
Propriétés
IUPAC Name |
2-(cyclohexen-1-yl)-N-methyl-N-methylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-11(15(2,13)14)10(12)8-9-6-4-3-5-7-9/h6H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOOSOFTGZDVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CCCCC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
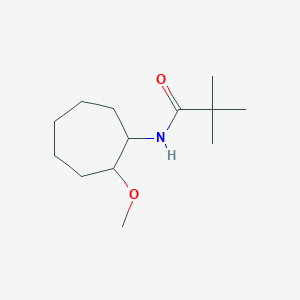
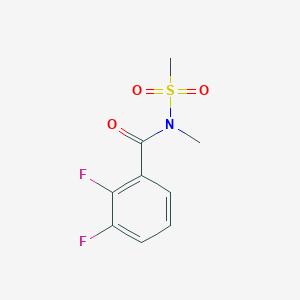
![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
